1H-1-Ethyl-d5 Candesartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Ethyl-d5 Candesartan is a deuterated analogue of Candesartan . This means that it contains five deuterium atoms instead of normal hydrogen atoms . This modification is intended to improve the pharmacokinetic properties of the drug, such as bioavailability, half-life, and metabolic stability .
Molecular Structure Analysis
The molecular formula of this compound is C24H20D5N6O3 . Its molecular weight is 460.55 g/mol . The structure of this compound includes a benzimidazole ring and a biphenyl group .
Scientific Research Applications
Pharmacological Profile and Mechanism
1H-1-Ethyl-d5 Candesartan is a highly selective antagonist of the angiotensin II subtype 1 receptor (AT1) and is utilized primarily in the management of cardiovascular conditions. The drug's unique binding characteristics, involving tight binding to and slow dissociation from the AT1 receptor, differentiate it from other angiotensin II receptor antagonists (AIIRAs) like losartan. These properties result in long-lasting antagonism of the vascular contractile response to angiotensin II, significantly impacting its pharmacological efficacy (Mallion & Baguet, 2000; Sever, 1999).
Clinical Applications in Chronic Heart Failure
This compound has shown significant benefits in the treatment of chronic heart failure (CHF), especially in patients with impaired left ventricular systolic function. Studies have demonstrated that the drug can reduce morbidity and mortality rates in CHF patients, offering cardiovascular benefits both as an alternative and an add-on to ACE inhibitors. Its approval for these specific treatment regimens is supported by extensive clinical trials like the CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) programme, highlighting its efficacy in improving patient outcomes in CHF (Fenton & Scott, 2005; McMurray, 2005).
Role in Nephroprotection and Diabetic Nephropathy Treatment
Beyond its cardiovascular applications, this compound has been identified for its nephroprotective effects, particularly in the context of diabetic nephropathy. Studies suggest that the drug's ability to block intrarenal angiotensin II type I receptors contributes to its beneficial effects on renal vascular resistance and albumin excretion. This indicates its potential in preventing the development or progression of diabetic nephropathy, marking a significant advancement in the management of renal complications associated with diabetes (Mimran & Alfaro, 2003).
Impact on Blood Pressure and Cardiovascular Risk Reduction
The drug's potent and long-acting antagonistic effects on the AT1 receptor contribute to sustained blood pressure reduction and overall cardiovascular risk mitigation. Clinical studies emphasize its role in maintaining prolonged blood pressure control, making it a crucial component in hypertension management and compliance improvement (Bönner & Fuchs, 2005; Okpechi & Rayner, 2010).
Mechanism of Action
Target of Action
1H-1-Ethyl-d5 Candesartan is a chemical compound that belongs to the class of angiotensin II receptor antagonists . The primary target of this compound is the type-1 angiotensin II receptor (AT1) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound works by blocking the action of angiotensin II . It competes with angiotensin II for binding to the AT1 receptor . By inhibiting the binding of angiotensin II, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it inhibits the effects of angiotensin II. This leads to vasodilation, decreased secretion of aldosterone, and ultimately, a reduction in blood pressure .
Pharmacokinetics
The pharmacokinetic properties of this compound are comparable to those of Candesartan . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract
Result of Action
The primary result of the action of this compound is a decrease in blood pressure . By blocking the action of angiotensin II, it helps to relax the blood vessels, which in turn reduces blood pressure levels .
Biochemical Analysis
Biochemical Properties
It is known that it is a labelled analogue of Candesartan . The presence of five deuterium atoms in its structure helps to make the drug more stable and less likely to break down in the body .
Cellular Effects
It is known that Candesartan, the parent compound, helps to relax the blood vessels, which in turn reduces blood pressure levels .
Molecular Mechanism
It is known that Candesartan, the parent compound, works by blocking the action of a hormone called angiotensin II, which constricts blood vessels and raises blood pressure .
Temporal Effects in Laboratory Settings
It is known that the presence of deuterium atoms in its structure helps to make the drug more stable and less likely to break down in the body .
Dosage Effects in Animal Models
It is known that Candesartan, the parent compound, is typically taken once a day in the form of a tablet, with or without food .
Metabolic Pathways
It is known that Candesartan, the parent compound, is metabolized in the liver .
Transport and Distribution
It is known that Candesartan, the parent compound, is distributed widely in the body .
Subcellular Localization
It is known that Candesartan, the parent compound, is distributed widely in the body .
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHVZUNUEWIVIB-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747749 |
Source
|
Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-70-1 |
Source
|
Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.